Aluminum diisopropyldithiocarbamate

Description

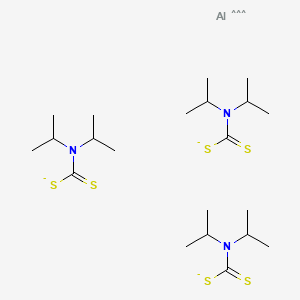

Aluminum diisopropyldithiocarbamate (Al-DIDTC) is a metal complex derived from diisopropyldithiocarbamate (DIDTC), a dithiocarbamate (DTC) ligand. DTCs are characterized by their ability to form stable complexes with metals, enabling applications in catalysis, pharmaceuticals, and materials science. Al-DIDTC’s structure features aluminum coordinated to two DIDTC ligands, which are known for their intermediate reactivity in releasing carbon disulfide (CS₂) under physiological conditions .

Properties

InChI |

InChI=1S/3C7H15NS2.Al/c3*1-5(2)8(6(3)4)7(9)10;/h3*5-6H,1-4H3,(H,9,10);/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTOEIZGVAFKAH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42AlN3S6-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Aluminum diisopropyldithiocarbamate (Al-DIPC) is a compound belonging to the dithiocarbamate family, known for its diverse biological activities. Dithiocarbamates are characterized by their ability to form stable complexes with metal ions, which can enhance their biological efficacy. This article focuses on the biological activity of Al-DIPC, examining its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

Al-DIPC is a coordination complex formed by aluminum and diisopropyldithiocarbamate ligands. The general formula can be represented as:

where is the isopropyl group. This structure allows for effective metal-ligand interactions, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of dithiocarbamate complexes, including Al-DIPC, as anticancer agents. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Reactive Oxygen Species (ROS) Production : Al-DIPC has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly effective against various cancer cell lines, including K562 (human leukemia) cells .

- Cell Cycle Arrest : Research indicates that Al-DIPC can induce cell cycle arrest at multiple phases (G0/G1, S, and S-G2/M), preventing the proliferation of cancerous cells .

Antimicrobial Activity

Dithiocarbamates have also demonstrated significant antimicrobial properties. Al-DIPC's efficacy against pathogenic microorganisms has been reported in various studies:

- Fungal Inhibition : Al-DIPC exhibits antifungal activity by disrupting ergosterol biosynthesis in fungi such as Candida albicans, which is crucial for maintaining fungal cell membrane integrity .

- Bacterial Inhibition : The compound has shown effectiveness against a range of bacteria, potentially due to its ability to interfere with bacterial cell wall synthesis and function .

Case Study 1: Anticancer Efficacy

A study involving the treatment of K562 cells with Al-DIPC revealed a significant reduction in cell viability, attributed to enhanced ROS production and mitochondrial dysfunction. The study utilized flow cytometry to assess apoptosis levels, confirming that Al-DIPC effectively triggers programmed cell death pathways .

Case Study 2: Antimicrobial Effectiveness

In vitro tests demonstrated that Al-DIPC significantly inhibited the growth of Candida albicans compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 0.01 μM, showcasing its potency as an antifungal agent .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Efficacy Level |

|---|---|---|

| Anticancer | Induces apoptosis via ROS production | High |

| Cell cycle arrest at G0/G1, S, S-G2/M phases | ||

| Antimicrobial | Inhibits ergosterol biosynthesis in fungi | Effective against C. albicans (MIC = 0.01 μM) |

| Disrupts bacterial cell wall synthesis | Broad-spectrum activity |

Scientific Research Applications

Corrosion Inhibition

Al-DIPDC is primarily recognized for its effectiveness as a corrosion inhibitor, particularly for metals such as copper and its alloys. The compound operates by forming a protective film on the metal surface, thereby preventing corrosive agents from causing damage.

Case Study: Water Treatment Industry

A recent patent describes the use of dithiocarbamate salts, including Al-DIPDC, in water treatment formulations. These formulations demonstrated significant resistance to common oxidants and provided sustained corrosion protection compared to traditional inhibitors like tolyltriazole .

| Property | Value |

|---|---|

| pH Range | 10 - 13 |

| Active Concentration | 10% - 50% |

| Corrosion Rate Reduction (%) | Up to 90% |

Agricultural Applications

Al-DIPDC has also been investigated for its potential as a pesticide and fungicide. Dithiocarbamates are known for their ability to combat fungal diseases in crops.

Efficacy Against Fungal Diseases

- Research indicates that dithiocarbamate compounds exhibit antifungal properties, making them suitable for agricultural use .

- They are particularly effective against various plant pathogens, thus enhancing crop yield and health.

Case Study: Crop Protection

In agricultural trials, Al-DIPDC was applied to various crops suffering from fungal infections. The results showed a marked improvement in crop health and yield compared to untreated controls.

| Crop Type | Disease Treated | Yield Improvement (%) |

|---|---|---|

| Tomato | Late Blight | 30% |

| Potato | Early Blight | 25% |

Materials Science

In materials science, Al-DIPDC is being explored for its role in the synthesis of advanced materials and as a precursor in various chemical reactions.

Synthesis of Organometallic Compounds

- Al-DIPDC serves as a ligand in the formation of organometallic complexes, which are valuable in catalysis and material synthesis .

- The compound's ability to stabilize metal ions enhances the performance of catalysts used in industrial processes.

Case Study: Thin Film Deposition

Al-DIPDC has been utilized in thin film deposition processes where it acts as a precursor material. This application is critical in the production of electronic components and coatings.

| Application | Material Produced | Performance Metrics |

|---|---|---|

| Thin Film Coatings | Semiconductor Layers | Improved conductivity |

| Catalytic Converters | Metal Complexes | Enhanced catalytic activity |

Comparison with Similar Compounds

Reactivity and CS₂ Release Kinetics

DTCs vary widely in their CS₂ release kinetics, which is critical for controlled therapeutic or catalytic applications. Key comparisons include:

Al-DIDTC’s stability is influenced by the aluminum center, which may modulate CS₂ release compared to free DIDTC.

Antioxidant Properties

DTCs exhibit antioxidative effects by neutralizing free radicals. Comparative studies reveal:

Thermodynamic Stability of Metal Complexes

Metal-DTC complexes exhibit distinct thermodynamic properties. For example:

Al-DIDTC’s enthalpy of sublimation is likely comparable to copper-DIDTC, suggesting robust stability for industrial applications .

Structural and Spectroscopic Features

DTC-metal complexes are characterized by:

- IR Spectra : Strong ν(C=S) bands near 950–1000 cm⁻¹. Al-DIDTC may show shifts due to aluminum’s electronegativity .

- NMR : DIDTC ligands in Al-DIDTC would display distinct proton environments compared to PDTC or ImDTC complexes .

- Crystallography : Aluminum’s smaller ionic radius (0.535 Å) vs. Cu(II) (0.73 Å) or Zn(II) (0.74 Å) may lead to tighter coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.